molecular formula C15H21NO3 B2462470 tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate CAS No. 94670-45-8

tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate

Cat. No.: B2462470
CAS No.: 94670-45-8
M. Wt: 263.337
InChI Key: MAHACMBRCAXPIP-UHFFFAOYSA-N
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Description

tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: Acidic conditions (e.g., HCl, TFA)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Free amines

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-3-amino-4-phenylbutanoic acid
  • N-Boc-3-amino-4-phenylbutanol
  • N-Boc-3-amino-4-phenylbutanone

Uniqueness

tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate is unique due to the presence of both an aldehyde group and a Boc-protected amino group. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-13(9-10-17)11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUYWIKFGQHAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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